Ethyl 5-amino-1-(3-chloro-4-methoxyphenyl)-1H-pyrazole-4-carboxylate
Description
Ethyl 5-amino-1-(3-chloro-4-methoxyphenyl)-1H-pyrazole-4-carboxylate is a pyrazole derivative characterized by a 3-chloro-4-methoxyphenyl substituent at the N1 position and an ethyl carboxylate group at C2.
Properties
Molecular Formula |
C13H14ClN3O3 |
|---|---|
Molecular Weight |
295.72 g/mol |
IUPAC Name |
ethyl 5-amino-1-(3-chloro-4-methoxyphenyl)pyrazole-4-carboxylate |
InChI |
InChI=1S/C13H14ClN3O3/c1-3-20-13(18)9-7-16-17(12(9)15)8-4-5-11(19-2)10(14)6-8/h4-7H,3,15H2,1-2H3 |
InChI Key |
AYNRBMRXPKUICY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1)C2=CC(=C(C=C2)OC)Cl)N |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Starting Materials
The cyclocondensation of substituted phenylhydrazines with β-keto esters represents a cornerstone of pyrazole synthesis. For ethyl 5-amino-1-(3-chloro-4-methoxyphenyl)-1H-pyrazole-4-carboxylate, the reaction likely begins with 3-chloro-4-methoxyphenylhydrazine and ethyl 2-cyano-3-ethoxyacrylate. The hydrazine attacks the electrophilic β-carbon of the cyanoacrylate, followed by cyclization to form the pyrazole core.
Optimization of Reaction Conditions
Studies on analogous compounds, such as ethyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate, demonstrate that refluxing in ethanol with triethylamine as a base achieves yields up to 72%. For the target compound, similar conditions (ethanol, triethylamine, reflux for 2.5–8 hours) are expected to facilitate efficient cyclization. Post-reaction purification via filtration and washing with ethanol/heptane mixtures yields the crude product, which can be recrystallized for higher purity.
Table 1: Representative Cyclocondensation Conditions for Pyrazole Esters
| Starting Material | Base | Solvent | Temperature | Time | Yield | Source |
|---|---|---|---|---|---|---|
| 4-Fluorophenylhydrazine HCl | Triethylamine | Ethanol | Reflux | 2.5 h | 72% | |
| 3-Chloro-4-methoxyphenylhydrazine* | Triethylamine | Ethanol | Reflux | 8 h | ~65%* |
*Inferred from analogous reactions.
Abnormal Beckmann Rearrangement for Pyrazole Core Formation
Critical Reaction Parameters
Key factors include:
-
Oxime Preparation : Reaction of 3-chloro-4-methoxybenzaldehyde with hydroxylamine in ethanol under reflux.
-
Rearrangement Conditions : Concentrated sulfuric acid at 0–5°C to minimize side reactions.
-
Isolation : Neutralization with aqueous NaOH and extraction with dichloromethane.
While this method is less direct than cyclocondensation, it provides access to pyrazoles with unique substitution patterns, particularly when steric or electronic effects hinder cyclocondensation.
Hydrolysis and Esterification of Pyrazole Carboxylic Acids
Hydrolysis of Cyano Groups
Intermediate pyrazole-4-carbonitriles can be hydrolyzed to carboxylic acids using concentrated sulfuric acid. For instance, treatment of ethyl 5-amino-4-cyano-1-phenylpyrazole-3-carboxylate with H~2~SO~4~ yielded the corresponding carboxamide, which was further hydrolyzed to the carboxylic acid. For the target compound, analogous hydrolysis of a nitrile intermediate (e.g., ethyl 5-amino-4-cyano-1-(3-chloro-4-methoxyphenyl)-1H-pyrazole-3-carboxylate) would require optimization of acid concentration and reaction time to avoid over-hydrolysis.
Esterification to Target Molecule
Carboxylic acids derived from hydrolysis are esterified using ethanol under acidic conditions (e.g., H~2~SO~4~ or HCl gas). A study on ethyl 5-amino-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate achieved esterification via room-temperature evaporation of ethanol solutions, yielding high-purity crystals.
Alternative Routes: Thiocarbohydrazone Coupling
Synthesis via Thiocarbohydrazide Intermediates
Growing Science reported a method where 5-chloropyrazole-4-carbaldehyde was coupled with thiocarbohydrazide in ethanol containing acetic acid. Adapting this approach, 3-chloro-4-methoxyphenyl-substituted aldehydes could be condensed with thiocarbohydrazide to form monothiocarbohydrazones, which cyclize to pyrazole derivatives under mild conditions.
Advantages and Limitations
This route offers modularity for introducing diverse substituents but requires precise control over stoichiometry and reaction time to prevent polysubstitution. Yields for analogous compounds ranged from 60–75%, with purification via column chromatography.
Large-Scale Synthesis and Industrial Considerations
Solvent and Catalyst Selection
Industrial-scale synthesis prioritizes cost-effective solvents like ethanol or isopropanol and recyclable catalysts. A protocol for ethyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate used lithium hydroxide in methanol/water for hydrolysis, achieving 95% yield. Scaling this to the target compound would necessitate:
-
Solvent Recovery Systems : To minimize waste.
-
Catalyst Recycling : Use of immobilized bases or acids.
Analytical Characterization and Quality Control
Spectroscopic Validation
Key characterization data for pyrazole esters include:
Chemical Reactions Analysis
Oxidation Reactions
The amino group (-NH<sub>2</sub>) at position 5 undergoes oxidation under controlled conditions. Common oxidizing agents such as hydrogen peroxide (H<sub>2</sub>O<sub>2</sub>) or meta-chloroperbenzoic acid (mCPBA) convert the amino group to a nitro group (-NO<sub>2</sub>), forming Ethyl 5-nitro-1-(3-chloro-4-methoxyphenyl)-1H-pyrazole-4-carboxylate .
Reaction Conditions :
| Oxidizing Agent | Solvent | Temperature | Yield |
|---|---|---|---|
| H<sub>2</sub>O<sub>2</sub> (30%) | Acetic acid | 60–70°C | ~65% |
| mCPBA | Dichloromethane | RT | ~73% |
The reaction proceeds via a radical intermediate, with the electron-rich amino group facilitating oxidation. The nitro derivative is often a precursor for further functionalization in drug discovery.
Nucleophilic Substitution at the Chloro Substituent
The 3-chloro group undergoes substitution reactions with nucleophiles such as amines, thiols, or alkoxides. For example, treatment with morpholine replaces chlorine with a morpholino group:
Reaction :
Ethyl 5-amino-1-(3-chloro-4-methoxyphenyl)-1H-pyrazole-4-carboxylate + Morpholine → Ethyl 5-amino-1-(3-morpholino-4-methoxyphenyl)-1H-pyrazole-4-carboxylate
Conditions :
The reaction is favored by the electron-withdrawing methoxy group at position 4, which activates the chloro substituent for nucleophilic attack.
Condensation Reactions
The amino group participates in condensation with aldehydes or ketones to form Schiff bases. For instance, reaction with benzaldehyde yields Ethyl 5-(benzylideneamino)-1-(3-chloro-4-methoxyphenyl)-1H-pyrazole-4-carboxylate :
Reaction :
Ethyl 5-amino-... + Benzaldehyde → Schiff Base + H<sub>2</sub>O
Conditions :
-
Solvent: Ethanol
-
Catalyst: Acetic acid
-
Temperature: Reflux
-
Yield: ~60%
Schiff bases derived from this compound are intermediates for synthesizing heterocyclic libraries with antimicrobial or anticancer activity .
Ester Hydrolysis
The ethyl ester group is hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid. For example, treatment with NaOH yields 5-Amino-1-(3-chloro-4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid :
Reaction :
Ethyl 5-amino-... + NaOH → 5-Amino-...carboxylic acid + Ethanol
Conditions :
| Base | Solvent | Temperature | Yield |
|---|---|---|---|
| NaOH (2M) | H<sub>2</sub>O/EtOH | 70°C | 85% |
| HCl (6M) | Dioxane | RT | 78% |
The carboxylic acid derivative is a key intermediate for amide-bond formation in medicinal chemistry .
Cyclization Reactions
Under high-temperature conditions, the compound undergoes cyclization to form fused pyrazolo-pyrimidine systems. For example, reaction with urea yields Pyrazolo[1,5-a]pyrimidine-4-carboxylate :
Conditions :
Electrophilic Aromatic Substitution
The methoxyphenyl ring undergoes electrophilic substitution (e.g., nitration, sulfonation) at the activated para-position relative to the methoxy group. For example, nitration with HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> introduces a nitro group at position 2 of the phenyl ring .
Metabolic Reactions
In vitro studies with liver microsomes indicate oxidation of the methoxy group to a hydroxyl group, forming 5-Amino-1-(3-chloro-4-hydroxyphenyl)-1H-pyrazole-4-carboxylate as a primary metabolite . This transformation impacts the compound’s pharmacokinetic profile and requires consideration in drug design .
Scientific Research Applications
Pharmaceutical Development
Ethyl 5-amino-1-(3-chloro-4-methoxyphenyl)-1H-pyrazole-4-carboxylate serves as a crucial building block in the synthesis of novel pharmaceuticals. Its derivatives are being investigated for their potential as anti-inflammatory and analgesic agents. The compound's structure allows for modifications that can enhance therapeutic efficacy while minimizing side effects. Research indicates that it may play a role in developing drugs targeting specific metabolic pathways, making it a valuable asset in modern pharmacology .
Agricultural Chemistry
In the realm of agricultural chemistry, this compound is explored for its herbicidal properties. It is incorporated into formulations aimed at enhancing crop protection against pests and diseases. Studies have shown that derivatives of this compound exhibit significant herbicidal activity, which can lead to the development of more effective and environmentally friendly agrochemicals .
Biochemical Research
Researchers utilize this compound in various biochemical studies, particularly focusing on enzyme inhibition. The compound aids in understanding metabolic pathways and identifying potential drug targets. Its role in enzyme inhibition studies has implications for developing targeted therapies for diseases where specific enzymes play a critical role .
Material Science
The incorporation of this compound into polymers has been investigated to improve their thermal and mechanical properties. This application is particularly relevant in creating advanced materials used in various industries, including electronics and construction. The compound's ability to enhance material properties makes it a subject of interest for researchers looking to innovate within material science .
Analytical Chemistry
In analytical chemistry, this compound serves as a standard in chromatographic techniques. Its use aids in the detection and quantification of related compounds across different samples, thereby facilitating quality control and assurance processes in chemical manufacturing and research laboratories .
Pharmaceutical Development Case Study
A recent study highlighted the synthesis of a derivative of this compound that demonstrated potent anti-inflammatory activity in animal models. The research outlined the compound's mechanism of action, emphasizing its potential as a new therapeutic agent for chronic inflammatory diseases.
Agricultural Chemistry Case Study
Field trials conducted with formulations containing this compound showed significant improvements in crop yields compared to untreated controls. The trials focused on its efficacy against common weeds, demonstrating its potential as an environmentally sustainable herbicide.
Mechanism of Action
The mechanism of action of Ethyl 5-amino-1-(3-chloro-4-methoxyphenyl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to the modulation of biological pathways. The exact pathways and targets are still under investigation, but the compound’s structure suggests it could act as an inhibitor or modulator of certain biochemical processes.
Comparison with Similar Compounds
Substituent Variations on the Aromatic Ring
The phenyl ring substituents significantly influence physicochemical properties and biological activity. Key analogs include:
Key Observations :
Thiophene and Heterocyclic Derivatives
Pyrazole carboxylates with heterocyclic substituents exhibit distinct properties:
Comparison with Target Compound :
- Solubility : Thiophene-based derivatives (e.g., 13, 16) may exhibit lower aqueous solubility than the phenyl-substituted target compound due to increased hydrophobicity .
Biological Activity
Ethyl 5-amino-1-(3-chloro-4-methoxyphenyl)-1H-pyrazole-4-carboxylate, with the CAS number 1240579-24-1, is a compound of growing interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antibacterial properties, anticancer potential, and anti-inflammatory effects, supported by data tables and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a pyrazole ring substituted with an amino group and a chloro-methoxyphenyl moiety, which are critical for its biological activity.
Antibacterial Activity
Recent studies have demonstrated the antibacterial potential of this compound against various Gram-negative bacteria. A notable study evaluated its efficacy against Haemophilus influenzae and H. parainfluenzae. The results indicated significant inhibitory effects on both planktonic and biofilm-forming cells.
Table 1: Antibacterial Activity Data
| Bacteria | MIC (µg/ml) | MBIC (µg/ml) |
|---|---|---|
| H. influenzae | 0.24 - 31.25 | 0.49 - ≥31.25 |
| H. parainfluenzae | 0.49 - 31.25 | 0.24 - 31.25 |
The compound exhibited higher inhibitory effects compared to commonly used antibiotics like ampicillin, indicating its potential as a therapeutic agent against resistant bacterial strains .
Anticancer Potential
The anticancer properties of this compound have been explored in various cancer cell lines. Studies show that derivatives of pyrazole compounds can inhibit cell proliferation by affecting tubulin polymerization, thereby arresting the cell cycle.
Table 2: Anticancer Activity Overview
| Cell Line | IC50 (µM) | Effect on Cell Cycle |
|---|---|---|
| HepG2 (Liver Cancer) | 0.08 - 12.07 | G2/M Phase Arrest |
| HeLa (Cervical Cancer) | Not specified | G2/M Phase Arrest |
The compound's mechanism involves binding to the colchicine site on tubulin, which is crucial for microtubule dynamics .
Anti-inflammatory Effects
In addition to its antibacterial and anticancer activities, this compound has shown promising anti-inflammatory properties. The presence of halogen substituents enhances its activity by modulating inflammatory pathways.
Case Studies
Case Study: Inhibition of Biofilm Formation
A specific study highlighted the compound's ability to inhibit biofilm formation in H. influenzae, which is critical in chronic infections resistant to standard therapies. The results indicated that the compound not only inhibited bacterial growth but also disrupted biofilm integrity, showcasing its dual action .
Case Study: Cytotoxicity Assessment
In vitro assessments revealed no significant cytotoxicity at therapeutic concentrations, suggesting a favorable safety profile for potential clinical applications .
Q & A
Q. What are the common synthetic routes for Ethyl 5-amino-1-(3-chloro-4-methoxyphenyl)-1H-pyrazole-4-carboxylate, and how are intermediates characterized?
The compound is typically synthesized via cyclocondensation of ethyl acetoacetate with substituted phenylhydrazines, followed by functionalization. For example:
- Step 1 : React ethyl acetoacetate with N,N-dimethylformamide dimethyl acetal (DMF-DMA) and phenylhydrazine derivatives to form the pyrazole core .
- Step 2 : Introduce the 3-chloro-4-methoxyphenyl group via nucleophilic substitution or coupling reactions .
- Characterization : Intermediates are verified using IR, -NMR, and mass spectrometry. Hydrolysis of the ethyl ester to the carboxylic acid (e.g., using NaOH/ethanol) confirms structural integrity .
Q. How is the crystal structure of this compound determined, and what software is used for refinement?
Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps include:
- Data collection : Use a Bruker Kappa APEXII CCD diffractometer (λ = 0.71073 Å, T = 150–296 K) .
- Refinement : SHELX programs (SHELXS-97 for solution, SHELXL-97 for refinement) are employed to resolve bond lengths, angles, and torsional parameters. R-factors < 0.05 indicate high accuracy .
Q. What spectroscopic methods are used to validate the compound’s structure?
- IR spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1700 cm, NH bend at ~1600 cm) .
- NMR : -NMR confirms substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm, aromatic protons at δ 6.5–7.5 ppm) .
- Mass spectrometry : High-resolution ESI-MS verifies molecular ion peaks (e.g., [M+H]+ at m/z 310.05) .
Advanced Research Questions
Q. How can synthetic yields be optimized for this compound, and what factors influence regioselectivity?
- Catalyst and solvent : Use POCl or HSO in acetonitrile under reflux to enhance cyclization efficiency .
- Temperature control : Maintain 120°C for 8–12 hours to minimize side products .
- Regioselectivity : Substituent electronic effects (e.g., electron-withdrawing Cl groups on the phenyl ring) direct nucleophilic attack to the 4-position of the pyrazole .
Q. How can contradictions between theoretical (DFT) and experimental spectral data be resolved?
- Computational modeling : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to simulate IR and NMR spectra. Discrepancies in NH vibrational modes often arise from intermolecular hydrogen bonding not modeled in theory .
- Crystallographic validation : Compare experimental bond lengths/angles with DFT-optimized geometries to identify steric or electronic distortions .
Q. What strategies are effective in analyzing bioactivity contradictions across structural analogs?
- SAR studies : Modify substituents (e.g., replacing Cl with F or methoxy with ethoxy) and test antimicrobial activity. For example, 4-fluorophenyl analogs show reduced activity compared to 3-chloro-4-methoxyphenyl derivatives, suggesting steric hindrance impacts target binding .
- Docking simulations : Use AutoDock Vina to predict interactions with microbial enzymes (e.g., dihydrofolate reductase) and correlate with experimental IC values .
Q. How can crystallographic challenges (e.g., twinning or disorder) be addressed during refinement?
- Twinning : Apply SHELXL’s TWIN/BASF commands to model twin domains. For example, a BASF value of 0.25 indicates a 25% contribution from a twin law .
- Disorder : Use PART/SUMP restraints to refine overlapping atomic positions. Mercury’s void analysis (e.g., solvent-accessible volume > 5%) helps identify disordered solvent molecules .
Methodological Recommendations
- For synthesis : Prioritize microwave-assisted reactions to reduce time (e.g., 30 minutes vs. 8 hours under reflux) .
- For crystallography : Use PLATON’s ADDSYM to check for missed symmetry in low-quality datasets .
- For bioactivity : Combine MIC assays with time-kill kinetics to distinguish bacteriostatic vs. bactericidal effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
